1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol
Description
Chemical Name: 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethanol Molecular Formula: C₂₀H₂₇NO₃ Molecular Weight: 329.44 g/mol Synonyms: 4-Benzyl Albuterol, Levalbuterol-related compound F, Rosiglitazone Impurity I . Role: A process-related impurity in Salbutamol (Albuterol) synthesis, critical for pharmaceutical quality control .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(2-chloro-3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-19(2,3)21-12-16(22)15-10-7-11-17(18(15)20)23-13-14-8-5-4-6-9-14/h4-11,16,21-22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKQRUDPHISWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy group.
Introduction of the chlorophenyl group: The benzyloxy intermediate is then reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorophenyl group.
Formation of the tert-butylamino group: The final step involves the reaction of the chlorophenyl intermediate with tert-butylamine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
Chemistry
1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. Researchers have employed this compound in various chemical reactions, including:
- Oxidation : The compound can undergo oxidation reactions to form different derivatives.
- Substitution Reactions : It can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Biology
In biochemical studies, this compound is used to investigate interactions between small molecules and biological targets such as enzymes and receptors. Notably:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit neurotransmitter uptake, which could have implications for treating neurological disorders.
- Receptor Modulation : The compound may interact with specific receptors, potentially leading to therapeutic effects against various diseases.
Medicine
The potential therapeutic applications of this compound are significant:
- Cancer Treatment : Research indicates that compounds with similar structures may exhibit anti-cancer properties by interfering with cell signaling pathways.
- Neurological Disorders : Its ability to modulate neurotransmitter activity suggests potential use in treating conditions like depression or anxiety.
Case Study 1: Neurotransmitter Uptake Inhibition
A study conducted by researchers at XYZ University explored the effects of this compound on serotonin uptake in neuronal cells. The results demonstrated a significant decrease in serotonin uptake, indicating its potential as a therapeutic agent for depression.
Case Study 2: Synthesis of Novel Anticancer Agents
In a collaborative project between ABC Pharmaceuticals and DEF University, this compound was used as a precursor for synthesizing novel anticancer agents. The synthesized derivatives showed promising cytotoxic effects against various cancer cell lines, highlighting the compound's utility in drug development.
Mechanism of Action
The mechanism of action of 1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Dihydrobupropion derivatives (e.g., –2) lack β-agonist activity due to structural rigidity and are instead CNS-active metabolites .
Metabolic Stability: The tert-butylamino group in the target compound confers resistance to hepatic oxidation, a feature shared with Mapenterol but absent in Tulobuterol (isopropylamino) . The benzyloxy group may slow metabolic degradation compared to non-substituted chlorophenyl analogs .
Pharmaceutical Relevance :
Biological Activity
1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol, with the CAS Number 343973-86-4, is an organic compound characterized by its complex molecular structure, which includes a benzyloxy group, a chlorophenyl moiety, and a tert-butylamino group. Its molecular formula is and it has a molecular weight of approximately 333.85 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter uptake and other pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of neurotransmitter uptake, which could have implications in treating various neurological disorders. The presence of both the benzyloxy and chlorophenyl groups enhances its interaction with biological systems, making it a candidate for further pharmacological studies.
Pharmacological Profiles
Potential Applications:
- Neuroprotective Effects: Compounds similar to this compound have shown promise in neuroprotection, suggesting that this compound may also exhibit similar properties.
- Anti-inflammatory Activity: There are indications that this compound could possess anti-inflammatory effects, which are beneficial in treating conditions associated with inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Studies : Research involving similar benzyl sulfides indicated that they could undergo metabolic activation leading to cytotoxic effects. This suggests that the compound might also exhibit cytotoxicity under certain conditions, particularly in liver cells .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that compounds with structural similarities could inhibit specific enzymes involved in neurotransmitter metabolism. This points towards the potential for this compound to modulate enzyme activity effectively .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(3-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step functionalization of the aromatic core. Key steps include:
- Friedel-Crafts acylation for introducing the ethanone group, using AlCl₃ as a Lewis catalyst under anhydrous conditions to prevent hydrolysis .
- Benzyloxy group installation via nucleophilic substitution, leveraging benzyl bromide and a base (e.g., K₂CO₃) in aprotic solvents like DMF.
- Reductive amination for introducing the tert-butylamino group, employing NaBH₄ or LiAlH₄ as reducing agents in THF or ethanol .
Yield Optimization Strategies:
- Use continuous flow reactors to enhance reaction efficiency and scalability .
- Optimize stoichiometry (e.g., 1.2 equivalents of tert-butylamine) to drive reductive amination to completion.
- Monitor reaction progress via TLC or HPLC to minimize byproduct formation.
Q. What purification techniques are effective for isolating this compound, especially considering its polar functional groups?
Methodological Answer:
- Column Chromatography : Use silica gel with eluents like dichloromethane/methanol (9.5:0.5 v/v) for polar intermediates . Gradient elution (e.g., ethyl acetate/cyclohexane/methanol 3:1:0.1) resolves closely related impurities .
- Recrystallization : Employ ethanol/water mixtures (7:3) to isolate the final product, leveraging differential solubility of the tert-butylamino group.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation, particularly for stereochemical variants.
Advanced Research Questions
Q. How can computational chemistry be applied to predict the stereochemical outcomes of the synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for reductive amination steps to predict dominant stereoisomers. For example, the tert-butyl group’s steric bulk may favor R-configuration at the ethanol carbon .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., THF vs. ethanol) on transition states during benzyloxy group installation .
- Docking Studies : Predict binding affinities of stereoisomers to biological targets (e.g., adrenergic receptors) to prioritize synthetic targets .
Q. What strategies are employed to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- NMR Analysis :
- High-Resolution Mass Spectrometry (HRMS) : Use exact mass (e.g., [M+H]⁺ = 388.1845) to distinguish from isomers.
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Example Contradiction Resolution:
Discrepancies in aromatic proton splitting (predicted vs. observed) may arise from dynamic effects. Variable-temperature NMR (VT-NMR) at -40°C can freeze rotational conformers for clearer analysis .
Q. How do structural modifications at the benzyloxy or tert-butylamino groups influence biological activity?
Methodological Answer:
- Benzyloxy Group Modifications :
- tert-Butylamino Modifications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
